molecular formula C11H13N3O B1419191 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol CAS No. 1157551-02-4

4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol

Cat. No.: B1419191
CAS No.: 1157551-02-4
M. Wt: 203.24 g/mol
InChI Key: QSTMBNRKWLIAGA-UHFFFAOYSA-N
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Description

Background and Significance of Pyrazole-Aminophenol Conjugates

Pyrazole-aminophenol conjugates represent a critical intersection of two pharmacologically active motifs: the pyrazole heterocycle and the phenolic hydroxyl group. Pyrazole derivatives are renowned for their broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of aminophenol groups enhances electron-donating capacity and metal-chelating potential, making these hybrids valuable in drug design and materials science. For example, phenolic pyrazole derivatives exhibit notable antioxidant and lipoxygenase (LOX) inhibitory activities, as demonstrated in studies where protocatechuic acid-based pyrazoles showed radical scavenging efficiency. The specific compound 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol combines a 5-methylpyrazole core with a phenolic amine, enabling dual functionality for applications in medicinal chemistry and environmental remediation.

Historical Development of Pyrazole Chemistry

The pyrazole scaffold was first synthesized in 1883 by Ludwig Knorr during his work on antipyretic agents. Early milestones include Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane, and the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. The 20th century saw pyrazole derivatives like phenylbutazone (anti-inflammatory) and celecoxib (COX-2 inhibitor) enter clinical use. The functionalization of pyrazoles with phenolic amines emerged more recently, driven by advances in regioselective synthesis and catalytic methods. For instance, the targeted compound’s design reflects modern strategies to optimize bioactivity through hybrid pharmacophores.

Nomenclature and Classification Systems

The IUPAC name This compound is derived systematically:

  • Pyrazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • Substituents :
    • A methyl group at position 5.
    • An aminomethyl group (-CH2NH-) at position 4, linked to a phenol moiety at the para position.
  • Tautomerism : The 1H-pyrazole designation indicates prototropy, where the hydrogen resides on nitrogen-1.

The structural formula (C11H13N3O) and SMILES string (CC1=C(C=NN1)CNC2=CC=C(C=C2)O) further clarify connectivity.

Chemical Taxonomy and Structural Classification

This compound belongs to three key classes:

  • Heterocyclic Amines : The pyrazole ring classifies it as a diazole, while the secondary amine bridge links it to phenolic systems.
  • Phenolic Derivatives : The para-hydroxyphenyl group enables hydrogen bonding and redox activity.
  • Chelating Agents : The amine and phenolic hydroxyl groups may coordinate metal ions, suggesting utility in catalysis or environmental adsorption.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Hydrogen Bond Donors 3 (NH, OH)
Hydrogen Bond Acceptors 4 (N, O)
XLogP3 1.8
Topological Polar SA 64.5 Ų

Research Objectives and Scientific Relevance

Current research on This compound focuses on:

  • Synthetic Optimization : Developing regioselective methods to reduce byproducts.
  • Biological Evaluation : Assessing antioxidant, antimicrobial, and anti-inflammatory potential.
  • Material Science Applications : Exploring its use in heavy metal adsorption, as seen in pyrazole-functionalized resins for Cr(VI) removal.
  • Structure-Activity Relationships (SAR) : Correlating substituent effects with bioactivity.

This compound’s versatility positions it as a promising candidate for multidisciplinary innovation, bridging medicinal chemistry and environmental science.

Properties

IUPAC Name

4-[(5-methyl-1H-pyrazol-4-yl)methylamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-9(7-13-14-8)6-12-10-2-4-11(15)5-3-10/h2-5,7,12,15H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTMBNRKWLIAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization of Hydrazines with β-Ketoesters

This classical approach involves the following steps:

  • Step 1: Condensation of a methyl-substituted hydrazine with a suitable β-ketoester to form a pyrazoline intermediate.
  • Step 2: Oxidation or aromatization of the pyrazoline to yield the pyrazole core.
  • Step 3: Functionalization at the 4-position with a methyl group, often via methylation using methyl iodide or dimethyl sulfate.

Research Data:

  • Patent EP1342716A2 describes heating a mixture of hydrazine derivatives with cyanoesters to form substituted pyrazoles, followed by hydrolysis and decarboxylation to obtain the pyrazole ring with desired substituents.

Method B: Nitration and Bromination Followed by Hydroxyethylation

Based on U.S. Patent 5,663,366, this multi-step process involves:

  • Nitration of pyrazole to introduce nitro groups.
  • Bromination at specific positions.
  • Hydroxyethylation using 1-bromo-2-hydroxyethane with sodium hydride in N,N-dimethylformamide (DMF).
  • Subsequent reactions to introduce amino groups and phenol substitution.

Research Data:

  • This method is complex but allows precise control over substitution patterns, especially for introducing amino and hydroxyethyl groups at specific positions.

Method C: Direct Amination and Methylation

  • Step 1: Starting from commercially available pyrazole, selective methylation at the 5-position can be achieved using methyl iodide in the presence of a base.
  • Step 2: Amination at the 4-position with phenol derivatives via nucleophilic substitution, facilitated by activating groups or coupling agents.

Research Data:

  • The synthesis of 5-methylpyrazole derivatives is well-documented, and subsequent functionalization with amino groups can be performed via reductive amination or nucleophilic substitution.

Proposed Synthetic Route for the Target Compound

Step Description Reagents & Conditions Reference/Notes
1 Synthesis of 5-methylpyrazole Hydrazine hydrate + methyl acetoacetate Classical cyclization, reflux ,
2 N-alkylation at the 4-position Formaldehyde or methylating agents Methyl iodide, base Standard methylation
3 Amination of the phenol Nucleophilic substitution Amino-phenol derivative, base Facilitates attachment of phenol group
4 Coupling of pyrazole with phenol Using suitable coupling agents EDC, HATU, or similar Ensures regioselectivity
5 Final purification Chromatography Recrystallization or chromatography Ensures purity

Notes on Optimization and Challenges

  • Regioselectivity: Achieving selective substitution at the 4-position of pyrazole requires controlled reaction conditions and possibly protecting groups.
  • Yield optimization: Use of high-yielding coupling agents and purification techniques enhances overall yield.
  • Handling toxic reagents: Methyl iodide and brominating agents require appropriate safety measures.
  • Reaction conditions: Elevated temperatures and inert atmospheres may be necessary for certain steps.

Summary of Research Findings

Source Key Findings Relevance to Preparation
Patent EP1342716A2 Hydrolysis, decarboxylation, nitration, and hydroxyethylation steps Provides a basis for constructing pyrazole cores with amino and hydroxyethyl groups
Patent 5,663,366 Multi-step synthesis involving nitration, bromination, hydroxyethylation, and hydrogenation Offers detailed procedures for functionalizing pyrazoles
Organic synthesis literature Methylation and amination techniques Guides the functionalization of pyrazole rings

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

The compound serves as a fundamental building block in organic synthesis. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) makes it a valuable intermediate for creating more complex molecules. For instance, it can be used to synthesize other pyrazole derivatives or functionalized phenols, which are crucial in pharmaceutical chemistry and materials science.

Coordination Chemistry

In coordination chemistry, 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol acts as a ligand. Its nitrogen and oxygen atoms can coordinate with metal ions, forming complexes that are studied for their catalytic properties or electronic behavior.

Biological Applications

Antimicrobial Properties

Research indicates that compounds with pyrazole structures exhibit antimicrobial activities. Studies have shown that this compound can inhibit the growth of various bacteria and fungi. The precise mechanisms often involve disrupting cellular processes or inhibiting enzyme functions critical for microbial survival.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells through various pathways. For example, its interaction with specific receptors or enzymes involved in cell proliferation could lead to decreased tumor growth rates.

Medicinal Applications

Drug Development

The compound is being explored for its potential therapeutic applications in drug development. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. Researchers are investigating its efficacy against diseases such as diabetes and inflammatory disorders.

Case Study: Antidiabetic Activity

A study demonstrated that derivatives of this compound showed promising results in lowering blood glucose levels in diabetic models. The mechanism involved modulation of insulin signaling pathways, making it a candidate for further drug formulation studies.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties facilitate the creation of vibrant colors utilized in textiles and coatings. The ability to modify its structure allows for the tailoring of color properties to meet specific industrial needs.

Table: Comparison of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for synthesisVersatile intermediate for complex molecules
Coordination ChemistryLigand formationEnhanced catalytic properties
BiologyAntimicrobial activityEffective against various pathogens
Anticancer potentialInduces apoptosis in cancer cells
MedicineDrug developmentTargets specific diseases like diabetes
IndustryDyes and pigments productionCustomizable color properties

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its hybrid architecture combining a phenol group and a 5-methylpyrazole unit. Below is a comparative analysis with similar compounds:

Compound Key Substituents Molecular Formula Reported Activity Reference
4-{[(5-Methyl-1H-pyrazol-4-yl)methyl]amino}phenol Phenol, 5-methylpyrazole, aminomethyl linker C₁₁H₁₃N₃O No data available
4-[Bis(thiazol-2-ylamino)methyl]phenol Phenol, dual thiazole units C₁₄H₁₂N₄O₂S₂ Tyrosinase inhibition (IC₅₀ = 29.71 µM)
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Benzothiazole, thiazole, carboxylic acid C₂₀H₁₇N₅O₂S₂ Pharmacological activity (patented, details undisclosed)
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone Pyrazole, methoxyphenyl, ketone C₁₇H₁₅N₃O₂ No biological data reported

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: The phenol group in the target compound is a strong hydrogen bond donor, akin to the hydroxyl group in 4-[bis(thiazol-2-ylamino)methyl]phenol. Such interactions are critical for crystal packing and supramolecular assembly, as highlighted in studies on hydrogen-bonded networks .
  • Crystallographic Tools : SHELXL and ORTEP-3 are widely used for refining crystal structures and visualizing hydrogen bonding patterns . Application of these tools to the target compound could elucidate its solid-state behavior.

Biological Activity

4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
CAS Number: 1157551-02-4

The compound features a pyrazole ring linked to a phenolic group, which is crucial for its biological activity. The presence of both the pyrazole and phenol moieties allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.
  • Methyl Group Introduction: The methyl group is added via alkylation using reagents like methyl iodide.
  • Amino Linker Formation: The amino group is introduced by reacting the methylated pyrazole with formaldehyde and an amine source.
  • Coupling with Phenol: Finally, the amino-functionalized pyrazole is coupled with phenol using coupling reagents such as EDCI in the presence of a base .

Anticancer Properties

Research indicates that compounds containing pyrazole and phenolic structures exhibit promising anticancer activities. For instance, studies have shown that related compounds can inhibit cell growth and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The mechanism often involves the inhibition of specific kinases or apoptotic pathways.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Similar compounds have shown effectiveness in scavenging free radicals and reducing lipid peroxidation in biological systems . This antioxidant activity is crucial for mitigating oxidative stress-related cellular damage.

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityAntioxidant Activity
This compoundStructureModerateHigh
Fenretinide (4-HPR)StructureHighModerate
p-MethylaminophenolStructureModerateHigh

Case Studies

  • Study on Anticancer Activity:
    A study demonstrated that pyrazolone-based compounds could effectively block viral entry into host cells, suggesting potential applications in cancer therapy .
  • Antioxidant Mechanisms:
    Another investigation highlighted that related compounds significantly reduced oxidative stress markers in liver microsomes, showcasing their potential as therapeutic agents against oxidative damage .

Q & A

What are the common synthetic routes for 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol, and how are intermediates purified?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines or amines. For example:

  • Step 1: Cyclocondensation of ethyl acetoacetate with phenylhydrazine forms the pyrazole core (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
  • Step 2: Amination via nucleophilic substitution or reductive amination introduces the [(5-methyl-1H-pyrazol-4-yl)methyl]amino group.
  • Purification: Recrystallization (e.g., ethanol/glacial acetic acid mixtures) or column chromatography (silica gel) is used to isolate intermediates. For nitro or halogenated derivatives, catalytic hydrogenation or stannous chloride reduction may be employed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol
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4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol

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